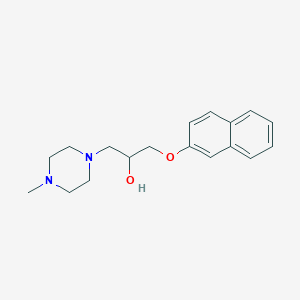

![molecular formula C19H20BrNO4 B4923983 isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)

isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate

Descripción general

Descripción

Isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, also known as BRD9539, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of small molecule inhibitors that target protein-protein interactions, which have emerged as promising therapeutic targets in various diseases.

Aplicaciones Científicas De Investigación

Herbicide Research

The compound isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, related to ZJ0702, has been studied in the context of herbicides. In a study by Yang and Lu (2010), the deuterated form of ZJ0702 was synthesized and used as a tracer in metabolism and degradation studies of oilseed rape herbicides (Yang & Lu, 2010).

Anaerobic Transformation in Environmental Studies

Research by Genthner, Townsend, and Chapman (1989) used fluorophenols as analogues to investigate the transformation of phenol to benzoate under anaerobic conditions. This study is relevant as it explores transformations similar to those involving bromophenoxy compounds (Genthner, Townsend, & Chapman, 1989).

Copolymerization ResearchPhenoxy ring-substituted isopropyl phenylcyanoacrylates, a category that includes compounds structurally similar to isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, were investigated for their copolymerization with styrene. This research by Whelpley et al. (

- highlights the potential use of these compounds in the development of new materials (Whelpley et al., 2022).

Biological Evaluation in Antimycobacterial Studies

Tengler et al. (2013) synthesized and evaluated a series of compounds, including those structurally related to isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, for antimycobacterial properties. This research provides insights into the potential medical applications of such compounds (Tengler et al., 2013).

Pharmacological Characterization in Obstetrics

The pharmacological characterization of Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640), a compound structurally related to isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, was explored for potential use in the treatment of preterm labor. This study by Croci et al. (2007) demonstrates the relevance of such compounds in obstetric pharmacology (Croci et al., 2007).

Histamine Antagonist Research

The synthesis and study of 4-phenoxypiperidines, including compounds like isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, as potent histamine H3 antagonists were carried out by Dvorak et al. (2005). This research indicates potential applications in developing new treatments for conditions mediated by histamine receptors (Dvorak et al., 2005).

Photoreaction Studies

The study of photoreactions of phenazines, including compounds related to isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, was conducted by Inoue et al. (1971). This research adds to the understanding of the photoreactivity of such compounds, which is crucial in fields like photochemistry and photophysics (Inoue et al., 1971).

Propiedades

IUPAC Name |

propan-2-yl 4-[2-(3-bromophenoxy)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO4/c1-12(2)24-19(23)14-7-9-16(10-8-14)21-18(22)13(3)25-17-6-4-5-15(20)11-17/h4-13H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHROFFKQACNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4923900.png)

![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4923905.png)

![5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923920.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4923922.png)

![N-{5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4923929.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-isopropylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4923949.png)

![3-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl]benzoic acid](/img/structure/B4923951.png)

![2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)

![5-{3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B4923978.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923980.png)

![N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4923981.png)

![3-ethyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923991.png)

![4-bromo-2-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4924003.png)